molecular formula C12H10N2O2 B14019076 2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile CAS No. 54459-77-7

2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile

Cat. No.: B14019076
CAS No.: 54459-77-7
M. Wt: 214.22 g/mol
InChI Key: IYURKDRUWCARNP-UHFFFAOYSA-N
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Description

2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile is a heterocyclic compound containing a piperidine ring, a nitrile group, and two carbonyl groups. It has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile typically involves the reaction of ethyl cyanoacetate with substituted chalcones in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dioxo-4-phenyl-piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a piperidine ring, nitrile group, and two carbonyl groups. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

54459-77-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2,6-dioxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c13-7-10-9(6-11(15)14-12(10)16)8-4-2-1-3-5-8/h1-5,9-10H,6H2,(H,14,15,16)

InChI Key

IYURKDRUWCARNP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1=O)C#N)C2=CC=CC=C2

Origin of Product

United States

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